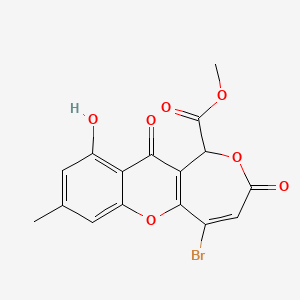

Bromomonilicin

Description

This compound has been reported in Monilinia fructicola with data available.

from Monilinia fructicola; structure given in first source

Properties

CAS No. |

101023-71-6 |

|---|---|

Molecular Formula |

C16H11BrO7 |

Molecular Weight |

395.16 g/mol |

IUPAC Name |

methyl (1S)-5-bromo-10-hydroxy-8-methyl-3,11-dioxo-1H-oxepino[4,3-b]chromene-1-carboxylate |

InChI |

InChI=1S/C16H11BrO7/c1-6-3-8(18)11-9(4-6)23-14-7(17)5-10(19)24-15(16(21)22-2)12(14)13(11)20/h3-5,15,18H,1-2H3/t15-/m0/s1 |

InChI Key |

GHGYPOFJBFBJIY-HNNXBMFYSA-N |

Isomeric SMILES |

CC1=CC(=C2C(=C1)OC3=C(C2=O)[C@H](OC(=O)C=C3Br)C(=O)OC)O |

Canonical SMILES |

CC1=CC(=C2C(=C1)OC3=C(C2=O)C(OC(=O)C=C3Br)C(=O)OC)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Natural Source and Isolation of Bromomonilicin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromomonilicin is a halogenated polyketide metabolite with recognized antifungal properties. This technical guide provides a comprehensive overview of its natural source, the phytopathogenic fungus Monilinia fructicola, and details the methodologies for its isolation and purification. This document outlines the cultivation of the source organism, followed by a step-by-step extraction and chromatographic purification protocol. Quantitative data, including yields and key analytical characterization parameters, are presented for practical reference. Furthermore, this guide includes workflow diagrams generated using Graphviz to visually represent the isolation process, aiding in the replication of these methods for research and drug development purposes.

Introduction

This compound is a naturally occurring compound that has garnered interest within the scientific community for its potential as an antifungal agent. It belongs to a class of brominated metabolites produced by certain fungi. Understanding the natural source and mastering the isolation of this compound are critical first steps in harnessing its therapeutic potential. This guide serves as a technical resource for researchers, providing detailed protocols and data to support further investigation and application of this bioactive molecule.

Natural Source: Monilinia fructicola

The primary natural source of this compound is the ascomycete fungus, Monilinia fructicola. This organism is a well-known plant pathogen, responsible for causing brown rot disease in stone fruits such as peaches, cherries, and plums. The production of secondary metabolites like this compound is a characteristic feature of its metabolism, likely playing a role in its ecological interactions.

Cultivation of Monilinia fructicola

For the production of this compound, Monilinia fructicola can be cultured in a laboratory setting using standard mycological techniques.

Experimental Protocol: Fungal Cultivation

-

Media Preparation: A suitable growth medium for Monilinia fructicola is Potato Dextrose Agar (PDA) or a liquid broth of similar composition. For liquid cultures aimed at secondary metabolite production, a potato dextrose broth is recommended. The medium should be prepared according to the manufacturer's instructions and sterilized by autoclaving. An acidic pH of 4.0-4.5 is optimal for the growth of this fungus.

-

Inoculation: A pure culture of Monilinia fructicola is used for inoculation. A small agar plug from a mature plate culture is aseptically transferred to the sterile liquid growth medium.

-

Incubation: The inoculated liquid culture is incubated at a temperature of 22-25°C. The culture should be maintained in a shaker incubator to ensure proper aeration and homogenous growth. The incubation period for sufficient biomass and secondary metabolite production is typically 7-10 days.

Isolation and Purification of this compound

The isolation of this compound from the fungal culture involves a multi-step process of extraction and chromatography.

Extraction

Experimental Protocol: Extraction of this compound

-

Harvesting: After the incubation period, the fungal biomass is separated from the culture broth by filtration through muslin cloth or by centrifugation.

-

Solvent Extraction: The culture filtrate is the primary source of the secreted this compound. It is extracted with an equal volume of a water-immiscible organic solvent, such as ethyl acetate. The extraction is typically performed in a separatory funnel, and the process is repeated three times to ensure maximum recovery of the compound.

-

Concentration: The organic solvent fractions are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Purification

The crude extract is a complex mixture of metabolites and requires further purification to isolate this compound.

Experimental Protocol: Purification by Column Chromatography

-

Column Preparation: A silica gel column is prepared using a slurry of silica gel in a non-polar solvent, such as hexane.

-

Loading: The crude extract is dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel. This is then carefully loaded onto the top of the prepared column.

-

Elution: The column is eluted with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of hexane and ethyl acetate. Fractions are collected sequentially.

-

Monitoring: The fractions are monitored by thin-layer chromatography (TLC) to identify those containing this compound. The TLC plates can be visualized under UV light.

-

Final Purification: Fractions containing the compound of interest are pooled, and the solvent is evaporated. Further purification can be achieved by preparative high-performance liquid chromatography (HPLC) if necessary.

Quantitative Data and Characterization

The following table summarizes the key physicochemical and spectroscopic data for this compound.

| Property | Value |

| Molecular Formula | C₁₆H₁₁BrO₇ |

| Molecular Weight | 395.16 g/mol |

| Appearance | Colorless needles |

| Melting Point | 207-209 °C |

| UV λmax (MeOH) | 220, 265, 300 (shoulder), 340 nm |

| IR νmax (KBr) | 3400, 1750, 1690, 1610, 1580 cm⁻¹ |

| ¹H-NMR (Acetone-d₆) | δ 1.95 (3H, s), 3.80 (3H, s), 5.75 (1H, s), 6.55 (1H, s), 6.90 (1H, d, J=2Hz), 7.15 (1H, d, J=2Hz) |

| ¹³C-NMR (Acetone-d₆) | δ 8.5, 52.5, 80.1, 101.8, 110.5, 115.5, 118.0, 120.5, 135.5, 145.0, 155.5, 160.0, 165.5, 168.0, 170.0, 185.0 |

| Mass Spectrometry (EI-MS) | m/z 396 (M⁺), 394 (M⁺), 364, 362, 336, 334, 308, 306 |

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the key experimental workflow for the isolation of this compound.

Caption: Experimental workflow for the isolation of this compound.

Conclusion

This technical guide provides a detailed framework for the isolation and characterization of this compound from its natural source, Monilinia fructicola. The protocols and data presented herein are intended to facilitate further research into the biological activities and potential applications of this promising antifungal compound. The provided workflows and quantitative data serve as a valuable resource for scientists and professionals in the fields of natural product chemistry, microbiology, and drug development.

An In-depth Technical Guide to the Characterization of Bromomonilicin's Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromomonilicin, a naturally occurring polyketide produced by the phytopathogenic fungus Monilinia fructicola, has garnered interest for its notable antifungal and potential anticancer properties. This technical guide provides a comprehensive overview of the characterization of this compound's structure, detailing its chemical properties, the experimental protocols for its isolation and structure elucidation, and its known biological activities. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, mycology, and drug discovery.

Introduction

Natural products remain a vital source of novel chemical scaffolds for drug development. Fungi, in particular, are prolific producers of a diverse array of secondary metabolites with a wide range of biological activities. This compound, isolated from the fungus Monilinia fructicola, the causative agent of brown rot in stone fruits, represents a promising lead compound.[1] Its characterization is the first critical step in harnessing its therapeutic potential. This guide will systematically detail the methodologies and data integral to defining the molecular architecture of this compound.

Physicochemical Properties of this compound

A foundational aspect of characterizing any novel compound is the determination of its fundamental physicochemical properties. These data provide the initial clues to its structure and purity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₁BrO₇ | [1] |

| Molecular Weight | 395.16 g/mol | [1] |

| Appearance | Colorless needles | [1] |

| Melting Point | 218-220 °C | [1] |

| Optical Rotation | [α]D²⁰ -85° (c 0.5, MeOH) | [1] |

| UV λmax (MeOH) | 220, 265, 300 (sh), 350 nm | [1] |

| CAS Number | 101023-71-6 | [1] |

| IUPAC Name | methyl (1S)-5-bromo-10-hydroxy-8-methyl-3,11-dioxo-3,11-dihydro-1H-oxepino[4,3-b]chromene-1-carboxylate | [1] |

Experimental Protocols

The following sections provide detailed methodologies for the isolation and structural elucidation of this compound, based on the seminal work in the field.

Fungal Strain and Fermentation

Logical Workflow for this compound Production

Caption: Workflow for the cultivation of Monilinia fructicola for this compound production.

-

Organism: Monilinia fructicola is maintained on potato dextrose agar (PDA) slants.

-

Seed Culture: A mycelial plug from a mature PDA slant is used to inoculate a seed culture medium containing sucrose and yeast extract. The seed culture is incubated on a rotary shaker.

-

Production Culture: The seed culture is then used to inoculate a larger production culture, which is incubated under shaking conditions for several days to allow for the biosynthesis of this compound.

Extraction and Isolation of this compound

Experimental Workflow for this compound Isolation

References

Elucidation of the Bromomonilicin Biosynthetic Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromomonilicin, a halogenated polyketide produced by the fungus Monilinia fructicola, has garnered interest for its antimicrobial and potential anticancer properties. Elucidating its biosynthetic pathway is crucial for understanding its formation, enabling pathway engineering for novel analogue production, and optimizing its yield. While the complete biosynthetic pathway of this compound has not been fully detailed in published literature, significant insights can be drawn from the study of its chlorinated analogue, chloromonilicin, and the general principles of fungal polyketide biosynthesis. This technical guide synthesizes the available information to propose a putative biosynthetic pathway for this compound, outlines the key experimental protocols for its elucidation, and presents the data in a structured format for researchers in the field.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to originate from a Type I iterative polyketide synthase (PKS) pathway, similar to many fungal secondary metabolites. The pathway can be inferred from the identified biosynthetic gene cluster (BGC-10) putatively responsible for chloromonilicin production in Monilinia fructicola. This cluster spans approximately 55 kb and contains 24 genes, including a core PKS gene (pks1), a flavin-dependent halogenase, and various tailoring enzymes.[1]

The proposed pathway involves the following key steps:

-

Polyketide Chain Assembly: A non-reducing polyketide synthase (NR-PKS), encoded by pks1, initiates the synthesis by loading a starter unit (likely acetyl-CoA) and sequentially adding extender units (malonyl-CoA). The iterative nature of the fungal PKS allows for the controlled synthesis of a specific polyketide backbone.

-

Cyclization and Aromatization: The polyketide chain undergoes a series of cyclization and aromatization reactions, likely catalyzed by domains within the PKS or dedicated cyclase enzymes within the gene cluster, to form a polycyclic aromatic intermediate.

-

Halogenation: A key step is the regiospecific bromination of the aromatic intermediate. This is catalyzed by a putative flavin-dependent halogenase found within the BGC-10. This enzyme would utilize a bromide ion (Br-) and an oxidizing agent to generate an electrophilic bromine species that reacts with the polyketide scaffold. The substrate specificity of this halogenase determines the position of bromination.

-

Tailoring Modifications: Following halogenation, a series of post-PKS modifications are catalyzed by tailoring enzymes encoded in the gene cluster. These can include oxidoreductases, methyltransferases, and N-acetyltransferases, which modify the core structure to yield the final this compound molecule.[1]

Proposed Gene Functions in the this compound/Chloromonilicin Biosynthetic Gene Cluster (BGC-10)

| Gene (Putative) | Proposed Function | Role in this compound Biosynthesis |

| pks1 | Non-Reducing Polyketide Synthase (NR-PKS) | Assembly of the polyketide backbone. |

| Halogenase | Flavin-dependent halogenase | Catalyzes the regiospecific bromination of the polyketide intermediate. |

| Oxidoreductases (multiple) | Oxidation/Reduction reactions | Hydroxylation, epoxidation, or other redox modifications of the polyketide core. |

| Methyltransferases (multiple) | Methyl group transfer | Addition of methyl groups to the polyketide structure. |

| N-acetyltransferases (multiple) | Acetyl group transfer | Acetylation of specific functional groups. |

| Scytalone dehydratase-like | Dehydration | Removal of water molecules during cyclization/aromatization. |

| NAD-dependent epimerases | Epimerization | Altering the stereochemistry at specific chiral centers. |

| Transcription factors (multiple) | Regulation of gene expression | Control the transcription of the biosynthetic genes in the cluster. |

| Transporter proteins (multiple) | Efflux of the final product | Export of this compound out of the fungal cell. |

This table is based on the reported gene content of the putative chloromonilicin biosynthetic gene cluster (BGC-10) in Monilinia fructicola and general knowledge of polyketide biosynthesis.[1]

Experimental Protocols for Pathway Elucidation

The elucidation of a fungal secondary metabolite pathway like that of this compound involves a combination of genetic, biochemical, and analytical techniques. The following are detailed methodologies for key experiments.

Identification and Characterization of the Biosynthetic Gene Cluster

Objective: To identify the complete set of genes responsible for this compound biosynthesis.

Methodology:

-

Genome Sequencing: Sequence the genome of a this compound-producing strain of Monilinia fructicola.

-

Bioinformatic Analysis: Use bioinformatics tools such as antiSMASH and SMURF to scan the genome for putative secondary metabolite biosynthetic gene clusters, particularly those containing a PKS and a halogenase.[2]

-

Comparative Genomics: Compare the genomes of producing and non-producing strains or species to identify unique gene clusters present only in the producer.

-

Transcriptomic Analysis (RNA-seq): Correlate the expression levels of genes within the putative cluster with the production of this compound under different culture conditions.

Functional Analysis of Pathway Genes via Gene Disruption

Objective: To confirm the involvement of specific genes in the biosynthetic pathway.

Methodology: CRISPR/Cas9-Mediated Gene Disruption [3][4][5][6][7]

-

Design of single guide RNA (sgRNA): Design sgRNAs targeting the gene of interest (e.g., pks1, halogenase) using online tools.

-

Vector Construction: Clone the sgRNA expression cassette and a Cas9 expression cassette into a suitable vector for fungal transformation, often containing a selectable marker (e.g., hygromycin resistance).

-

Protoplast Preparation: Generate protoplasts from young mycelia of M. fructicola by enzymatic digestion of the cell wall.

-

Transformation: Introduce the CRISPR/Cas9 plasmid into the fungal protoplasts using polyethylene glycol (PEG)-mediated transformation.

-

Selection and Screening: Select for transformants on a medium containing the appropriate antibiotic. Screen the resulting mutants by PCR and sequencing to confirm gene disruption.

-

Metabolite Analysis: Analyze the culture extracts of the knockout mutants using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to observe the loss of this compound production or the accumulation of biosynthetic intermediates.

Heterologous Expression of the Biosynthetic Pathway

Objective: To reconstitute the this compound biosynthetic pathway in a model fungal host.

-

Host Strain Selection: Choose a well-characterized and genetically tractable fungal host, such as Aspergillus nidulans or Aspergillus oryzae, that does not produce interfering secondary metabolites.

-

Gene Cloning and Vector Assembly: Amplify the entire biosynthetic gene cluster or individual genes from the genomic DNA of M. fructicola. Assemble the genes into one or more expression vectors under the control of strong, inducible promoters. Yeast-mediated homologous recombination is a common method for assembling large gene clusters.

-

Fungal Transformation: Transform the expression vectors into the protoplasts of the heterologous host.

-

Expression and Metabolite Detection: Induce gene expression and analyze the culture extracts for the production of this compound using HPLC-MS.

Quantitative Data

As the this compound biosynthetic pathway is not yet fully elucidated, specific quantitative data such as enzyme kinetic parameters and in vivo precursor concentrations are not available in the literature. However, studies on the production of the related compound, chloromonilicin, provide some insights. A study on Monilinia fructicola showed that the production of chloromonilicin and related metabolites was significantly increased when co-cultured with Penicillium expansum, suggesting that interspecies interactions can upregulate the biosynthetic pathway.[1]

| Condition | Relative Chloromonilicin Production |

| M. fructicola monoculture | Baseline |

| M. fructicola co-cultured with P. expansum | Significantly Increased |

This table illustrates the qualitative impact of co-culturing on the production of chloromonilicin-related metabolites. Precise fold-change values would require further quantitative analysis.

Visualizations

Proposed this compound Biosynthetic Pathway

References

- 1. Characterization of the chloromonilicin biosynthetic gene cluster in the brown rot fungus Monilinia fructicola [ricerca.uniba.it]

- 2. Tracking of Diversity and Evolution in the Brown Rot Fungi Monilinia fructicola, Monilinia fructigena, and Monilinia laxa - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CRISPR-Cas9 genome editing approaches in filamentous fungi and oomycetes [ouci.dntb.gov.ua]

- 4. Progress and Challenges: Development and Implementation of CRISPR/Cas9 Technology in Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Advances in CRISPR/Cas9-Based Gene Editing in Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biosynthesis of Polyketides in Heterologous Hosts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. repo.uni-hannover.de [repo.uni-hannover.de]

- 10. Investigating Fungal Biosynthetic Pathways Using Heterologous Gene Expression: Aspergillus nidulans as a Heterologous Host - PMC [pmc.ncbi.nlm.nih.gov]

- 11. repo.uni-hannover.de [repo.uni-hannover.de]

Preliminary Cytotoxicity Screening of Bromomonilicin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a preliminary cytotoxicity screening of Bromomonilicin, a naturally occurring compound with potential as an anticancer agent.[1] While research indicates its potential for disrupting cancer cell division, detailed public data on its cytotoxic profile is limited.[1] This document outlines a best-practice approach to such a screening, presenting hypothetical yet representative data and detailed experimental methodologies.

Introduction to this compound

This compound (C16H11BrO7) is a natural product that has garnered interest for its potential pharmacological applications, including antimicrobial and anticancer properties.[1] Its mechanism is thought to involve the inhibition of key enzymes and metabolic pathways essential for cell proliferation and survival.[1] This guide details a foundational screening process to quantitatively assess its cytotoxic effects on various cancer cell lines.

Quantitative Cytotoxicity Data

A primary goal of preliminary screening is to determine the concentration of a compound required to inhibit cell growth by 50% (IC50), a key measure of a drug's efficacy.[2][3][4] The following table summarizes illustrative IC50 values for this compound against a panel of human cancer cell lines and a normal cell line after 48 hours of exposure.

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 15.2 ± 1.8 |

| H460 | Lung Carcinoma | 22.5 ± 2.1 |

| MOLT-4 | Acute Lymphoblastic Leukemia | 8.9 ± 1.2 |

| PC-3 | Prostate Cancer | 18.7 ± 2.5 |

| HEK293 | Normal Human Embryonic Kidney | > 100 |

Values are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Detailed and reproducible methodologies are critical for accurate cytotoxicity screening.

Cell Culture

Human cancer cell lines (MCF-7, H460, MOLT-4, PC-3) and a non-cancerous cell line (HEK293) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

MTT Cell Viability Assay

The cytotoxic activity of this compound was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common colorimetric method for assessing cell metabolic activity.[5]

-

Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: this compound, dissolved in DMSO, was added to the wells in a series of increasing concentrations (e.g., 0.1 to 100 µM). Control wells received DMSO at the same final concentration as the treated wells (typically <0.1%).

-

Incubation: The plates were incubated for 48 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.

-

Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability was calculated as a percentage of the control. IC50 values were determined by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[4]

Visualizing Experimental and Mechanistic Pathways

Graphical representations of workflows and biological pathways are essential for clarity and understanding.

Caption: Experimental workflow for the MTT-based cytotoxicity screening of this compound.

Proposed Signaling Pathway for this compound-Induced Apoptosis

Based on the common mechanisms of natural product-based anticancer agents, this compound may induce apoptosis through the intrinsic (mitochondrial) pathway.[6][7][8]

Caption: Proposed intrinsic pathway for this compound-induced apoptosis.

Conclusion and Future Directions

The preliminary cytotoxicity screening outlined in this guide provides a foundational framework for evaluating the anticancer potential of this compound. The illustrative data suggest that this compound exhibits selective cytotoxicity against cancer cells while having a minimal effect on normal cells.

Future studies should aim to:

-

Expand the screening to a larger panel of cancer cell lines.

-

Investigate the detailed molecular mechanisms underlying its apoptotic effects, including the expression of key proteins in the Bcl-2 family and caspase activation.[6][9]

-

Conduct in vivo studies using animal models to assess the efficacy and safety of this compound.

References

- 1. medkoo.com [medkoo.com]

- 2. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. IC50 - Wikipedia [en.wikipedia.org]

- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijrpc.com [ijrpc.com]

- 6. mdpi.com [mdpi.com]

- 7. Apoptosis Signaling | Bio-Techne [bio-techne.com]

- 8. bosterbio.com [bosterbio.com]

- 9. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]

Unveiling the Anticancer Potential of Bromomonilicin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromomonilicin, a naturally occurring compound, has emerged as a substance of interest within the scientific community for its potential pharmacological applications, particularly in the realm of oncology.[1] While extensive, peer-reviewed research on this compound crude extract is not yet publicly available, preliminary information suggests that it may interfere with cellular processes essential for the growth and proliferation of cancer cells.[1] This technical guide aims to provide a foundational understanding of the anticipated areas of investigation and the methodologies that will be crucial in elucidating the anticancer properties of this compound.

Table 1: Anticipated Data Points in this compound Research

Given the nascent stage of research, the following table outlines the types of quantitative data that will be pivotal in characterizing the anticancer efficacy of this compound crude extract. This structure is designed for the clear presentation and comparison of future experimental findings.

| Parameter | Description | Anticipated Metric | Significance in Anticancer Drug Development |

| IC50 (Half-maximal inhibitory concentration) | The concentration of this compound crude extract required to inhibit the growth of 50% of a cancer cell population. | µg/mL or µM | A primary indicator of the extract's potency. Lower values suggest higher efficacy. |

| Tumor Growth Inhibition (TGI) | The percentage reduction in tumor volume or weight in in vivo models treated with the extract compared to a control group. | % Inhibition | A crucial measure of the extract's effectiveness in a living organism. |

| Apoptosis Induction | The percentage of cancer cells undergoing programmed cell death after treatment with the extract. | % Apoptotic Cells | Indicates the mechanism of cell death, with apoptosis being a preferred pathway for anticancer agents. |

| Cell Cycle Arrest | The percentage of cells halted at specific phases of the cell cycle (e.g., G1, S, G2/M). | % Cells in Phase | Reveals the extract's impact on cell division and proliferation. |

| Protein Expression Levels | Quantification of key proteins involved in cancer-related signaling pathways (e.g., caspases, Bcl-2 family proteins). | Relative Expression Units | Elucidates the molecular mechanisms underlying the extract's anticancer effects. |

Core Experimental Protocols: A Methodological Blueprint

The following sections detail the standard experimental protocols that will be essential in systematically evaluating the anticancer properties of this compound crude extract.

Cell Viability and Cytotoxicity Assays

Objective: To determine the concentration-dependent effect of this compound crude extract on the viability and proliferation of cancer cells.

Methodology: MTT Assay

-

Cell Culture: Cancer cell lines are cultured in appropriate media and conditions until they reach a logarithmic growth phase.

-

Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: The cells are then treated with a range of concentrations of this compound crude extract and incubated for a specified period (e.g., 24, 48, 72 hours).

-

MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

Incubation: The plates are incubated to allow for the metabolic conversion of MTT by viable cells into a purple formazan product.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.

Apoptosis Assays

Objective: To quantify the induction of apoptosis in cancer cells treated with this compound crude extract.

Methodology: Annexin V-FITC/Propidium Iodide (PI) Staining

-

Cell Treatment: Cancer cells are treated with this compound crude extract at concentrations determined from cytotoxicity assays.

-

Harvesting: Both adherent and floating cells are collected and washed.

-

Staining: Cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI intercalates with the DNA of late apoptotic or necrotic cells with compromised membranes.

-

Data Interpretation: The results allow for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis

Objective: To investigate the effect of this compound crude extract on the expression levels of key proteins involved in apoptosis and other signaling pathways.

Methodology:

-

Protein Extraction: Cancer cells are treated with the extract, and total protein is extracted using a lysis buffer.

-

Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, Caspase-3).

-

Secondary Antibody Incubation: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Visualizing the Molecular Mechanisms

The following diagrams, rendered in DOT language, illustrate the hypothetical signaling pathways and experimental workflows that may be relevant to the anticancer action of this compound.

Signaling Pathways

A potential mechanism of action for this compound could involve the induction of apoptosis through the intrinsic (mitochondrial) pathway. This is a common mechanism for many natural anticancer compounds.

Caption: Hypothetical Intrinsic Apoptosis Pathway Induced by this compound.

Experimental Workflow

The logical flow of in vitro experiments to characterize the anticancer properties of a novel compound like this compound is depicted below.

Caption: In Vitro Experimental Workflow for Anticancer Evaluation.

While the body of scientific literature on this compound is currently limited, its identification as a compound with potential anticancer properties marks it as a promising candidate for further investigation. The experimental frameworks and anticipated data presented in this guide provide a clear roadmap for future research. A systematic approach, beginning with in vitro cytotoxicity and apoptosis assays and progressing to in-depth mechanistic studies, will be essential to fully characterize the therapeutic potential of this compound crude extract. The scientific community awaits forthcoming research to substantiate these preliminary indications and to determine the role that this compound may play in the future of cancer therapy.

References

An In-Depth Technical Guide to Bromomonilicin (CAS #101023-71-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromomonilicin (CAS #101023-71-6) is a naturally occurring compound with documented antifungal properties and potential as an anticancer agent. This technical guide provides a summary of the currently available chemical and biological information on this compound. It is important to note that while the foundational research on this compound was published in 1986, access to the full text of this primary literature is limited. Consequently, detailed experimental protocols and in-depth mechanistic studies are not widely available in the public domain. This document compiles the existing data and outlines the known characteristics of this compound.

Chemical Properties

This compound is a brominated organic compound. The fundamental chemical and physical properties are summarized below. This information is primarily derived from publicly available data from chemical suppliers.

| Property | Value | Source |

| CAS Number | 101023-71-6 | - |

| Molecular Formula | C₁₆H₁₁BrO₇ | MedKoo Biosciences |

| Molecular Weight | 395.16 g/mol | MedKoo Biosciences |

| Exact Mass | 393.9700 g/mol | MedKoo Biosciences |

| Elemental Analysis | C: 48.63%, H: 2.81%, Br: 20.22%, O: 28.34% | MedKoo Biosciences |

| IUPAC Name | methyl (1S)-5-bromo-10-hydroxy-8-methyl-3,11-dioxo-1,11-dihydro-3H-oxepino[4,3-b]chromene-1-carboxylate | - |

Biological Activity

Antifungal Activity

This compound was first identified as a new antifungal substance produced by the fungus Monilinia fructicola. While the original publication by Kachi et al. (1986) likely contains specific data on its antifungal spectrum and potency (e.g., Minimum Inhibitory Concentration - MIC values), this detailed information is not readily accessible in publicly available databases. The compound is a brominated analog of the known antifungal metabolite, chloromonilicin, which is also produced by Monilinia fructicola.

Anticancer Potential

Some sources suggest that this compound possesses potential anticancer properties. This is often inferred from the activities of structurally related compounds. However, specific studies detailing the cytotoxic effects of this compound against cancer cell lines, including quantitative data such as IC₅₀ values, are not currently available in the public scientific literature. The proposed mechanism of action for its potential antimicrobial and anticancer effects is a general interference with cellular processes, possibly through the inhibition of key enzymes and metabolic pathways.

Experimental Protocols

A critical limitation in the available information for this compound is the lack of detailed experimental protocols.

Isolation Protocol

The original method for the isolation of this compound from the culture broth of Monilinia fructicola is detailed in the 1986 publication by Kachi et al. in The Journal of Antibiotics. Unfortunately, the full text of this article, which would contain the specific extraction, chromatography, and purification steps, is not widely accessible. General methods for isolating fungal metabolites typically involve solvent extraction of the culture filtrate and mycelium, followed by chromatographic separation techniques such as column chromatography and high-performance liquid chromatography (HPLC).

Synthesis

There are no published laboratory protocols for the total synthesis of this compound. The compound is noted by some chemical suppliers as being available through custom synthesis.

Biological Assays

Detailed protocols for the antifungal and anticancer assays specific to this compound are not available. Standard methodologies for these assays are well-established and would likely include:

-

Antifungal Susceptibility Testing: Broth microdilution or agar diffusion assays to determine the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic fungi.

-

Cytotoxicity Assays: In vitro assays using various cancer cell lines (e.g., MTT, XTT, or CellTiter-Glo assays) to determine the half-maximal inhibitory concentration (IC₅₀).

Signaling Pathways and Mechanism of Action

There is currently no specific information available in the public domain regarding the signaling pathways modulated by this compound or its precise molecular mechanism of action. To fulfill the request for a visualization of a signaling pathway, a hypothetical workflow for the initial screening and discovery of a natural product like this compound is provided below. This diagram illustrates the logical progression from fungal culture to the identification of a bioactive compound.

Conclusion and Future Directions

This compound is a natural product with established antifungal activity that warrants further investigation, particularly concerning its potential as an anticancer agent. The primary obstacle to advancing research on this compound is the limited accessibility of the original scientific literature, which hinders the replication and expansion of the initial findings. Future research should prioritize:

-

Accessing and disseminating the original research article to provide the scientific community with the foundational experimental details.

-

Developing a reproducible total synthesis of this compound to ensure a consistent supply for research purposes.

-

Conducting comprehensive biological screening to determine its full spectrum of activity against various fungal pathogens and cancer cell lines.

-

Elucidating the mechanism of action and identifying the specific cellular targets and signaling pathways affected by this compound.

Addressing these knowledge gaps will be crucial in determining the therapeutic potential of this compound and its viability as a lead compound for drug development.

An In-depth Technical Guide on the Discovery and Origin of Bromomonilicin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromomonilicin is a halogenated heterocyclic compound identified as a secondary metabolite of the phytopathogenic fungus Monilinia fructicola. This technical guide provides a comprehensive overview of the discovery, origin, and known biological activities of this compound and its closely related analogue, Chloromonilicin. The document details available quantitative data on its antimicrobial and potential anticancer properties, outlines experimental protocols for the isolation of related compounds from its natural source, and discusses the general biosynthesis of halogenated fungal metabolites. While specific signaling pathways affected by this compound are yet to be fully elucidated, this guide provides a foundational understanding for researchers and professionals in drug development interested in this novel compound.

Introduction

This compound is a naturally occurring brominated compound that has garnered interest for its potential pharmacological applications, particularly its antimicrobial and anticancer properties. It is structurally a derivative of Chloromonilicin, another halogenated metabolite produced by the fungus Monilinia fructicola.[1][2] This fungus is a known plant pathogen responsible for brown rot in stone fruits.[3] The presence of a bromine atom in this compound's structure suggests a unique biosynthetic pathway and potentially distinct biological activities compared to its chlorinated counterpart. Halogenated natural products are known to exhibit a wide range of biological activities, and many have been developed into therapeutic agents.

Chemical Structure and Properties:

-

IUPAC Name: methyl (S)-5-bromo-10-hydroxy-8-methyl-3,11-dioxo-3,11-dihydro-1H-oxepino[4,3-b]chromene-1-carboxylate[4]

-

CAS Number: 101023-71-6[4]

-

Chemical Formula: C16H11BrO7[4]

-

Molecular Weight: 395.16 g/mol [4]

Discovery and Origin

This compound was identified as a brominated derivative prepared for activity tests and biosynthetic studies using cultures of Monilinia fructicola.[2] Its discovery followed the characterization of Chloromonilicin, a chlorinated analogue also produced by M. fructicola.[1] The production of these halogenated compounds is dependent on the presence of halide ions in the culture medium, with the fungus incorporating bromide to produce this compound.[5][6]

The general workflow for the discovery and characterization of such fungal metabolites is outlined below:

References

- 1. Chloromonilicin, a new antifungal metabolite produced by Monilinia fructicola - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. gd.eppo.int [gd.eppo.int]

- 3. orbit.dtu.dk [orbit.dtu.dk]

- 4. medkoo.com [medkoo.com]

- 5. Frontiers | Halometabolites isolated from the marine-derived fungi with potent pharmacological activities [frontiersin.org]

- 6. Halometabolites isolated from the marine-derived fungi with potent pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data Analysis of Bromomonilicin

Disclaimer: As "Bromomonilicin" is not a known compound in scientific literature, this guide utilizes representative data from a model brominated aromatic compound to illustrate the principles of spectroscopic analysis and potential biological activity. This document serves as a template for researchers, scientists, and drug development professionals engaged in the characterization of novel chemical entities.

Spectroscopic Data Analysis

The structural elucidation of a novel compound is a cornerstone of drug discovery and development. Spectroscopic techniques provide detailed information about a molecule's atomic composition, connectivity, and chemical environment. Below is a summary of typical spectroscopic data for a representative brominated aromatic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 7.25 | d | 2H | 8.5 | Ar-H ortho to -Br |

| 6.65 | d | 2H | 8.5 | Ar-H ortho to -NH₂ |

| 3.70 | br s | 2H | - | -NH₂ |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 145.0 | Ar-C-NH₂ |

| 132.2 | Ar-CH |

| 116.5 | Ar-CH |

| 110.0 | Ar-C-Br |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[1][2]

Table 3: FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450, 3350 | Strong, Sharp | N-H stretch (primary amine) |

| 3050 | Medium | Aromatic C-H stretch |

| 1620 | Strong | N-H bend (scissoring) |

| 1510 | Strong | Aromatic C=C stretch |

| 1040 | Strong | C-Br stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule, particularly in conjugated systems.[3][4]

Table 4: UV-Vis Spectroscopic Data

| λmax (nm) | Molar Absorptivity (ε) M⁻¹cm⁻¹ | Solvent |

| 240 | 12,000 | Methanol |

| 295 | 1,800 | Methanol |

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for the determination of molecular weight and elemental composition.[5] For compounds containing bromine, the presence of two stable isotopes (⁷⁹Br and ⁸¹Br) in a near 1:1 ratio results in a characteristic M+2 peak of almost equal intensity to the molecular ion peak.[6]

Table 5: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 173 | 100 | [M+H]⁺ (with ⁸¹Br) |

| 171 | 98 | [M+H]⁺ (with ⁷⁹Br) |

| 92 | 45 | [M - Br]⁺ |

Experimental Protocols

Detailed and consistent experimental methodologies are critical for reproducible spectroscopic analysis.

NMR Spectroscopy

-

Sample Preparation: 5-10 mg of the compound was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[7][8] The solution was transferred to a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer.[9]

-

¹H NMR Acquisition: The spectrum was acquired using a 30° pulse width, a relaxation delay of 1.0 s, and 16 scans. The spectral width was set from -2 to 12 ppm.

-

¹³C NMR Acquisition: The spectrum was acquired using a proton-decoupled pulse sequence with a 45° pulse width, a relaxation delay of 2.0 s, and 1024 scans. The spectral width was set from 0 to 200 ppm.

-

Data Processing: The collected Free Induction Decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H and the residual solvent peak of CDCl₃ at 77.16 ppm for ¹³C.

FT-IR Spectroscopy

-

Sample Preparation: A small amount of the solid sample was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[10]

-

Instrumentation: The spectrum was recorded using an FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.[11]

-

Data Acquisition: The spectrum was acquired by co-adding 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal was collected prior to the sample measurement and automatically subtracted.[11]

UV-Vis Spectroscopy

-

Sample Preparation: A stock solution of the compound was prepared in methanol at a concentration of 1 mg/mL. This solution was then serially diluted to an appropriate concentration (e.g., 0.01 mg/mL) to ensure that the maximum absorbance was within the linear range of the instrument (typically < 1.5).[12][13]

-

Instrumentation: The UV-Vis spectrum was recorded on a dual-beam spectrophotometer.[14]

-

Data Acquisition: The sample was placed in a 1 cm path length quartz cuvette. Methanol was used as the blank reference. The spectrum was scanned from 400 nm to 200 nm.[14] The wavelengths of maximum absorbance (λmax) were recorded.

Mass Spectrometry

-

Sample Preparation: The sample was dissolved in a mixture of methanol and water (1:1 v/v) to a final concentration of approximately 10 µg/mL.[15][16] A small amount of formic acid (0.1%) was added to promote ionization.

-

Instrumentation: Analysis was performed using a time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.[5]

-

Data Acquisition: The sample was introduced into the ESI source via direct infusion at a flow rate of 5 µL/min. The mass spectrum was acquired in positive ion mode over an m/z range of 50-500. Key parameters included a capillary voltage of 3.5 kV, a sampling cone voltage of 30 V, and a source temperature of 120°C.

Potential Mechanism of Action: Signaling Pathway Analysis

Given the presence of a halogenated aromatic structure, a common feature in many cytotoxic agents, a plausible mechanism of action for this compound could involve the induction of programmed cell death, or apoptosis.[17] Cytotoxic compounds can act as cellular stressors, triggering the intrinsic (mitochondrial) pathway of apoptosis.

This pathway begins with the cytotoxic agent inducing stress that leads to the activation of pro-apoptotic proteins like Bax and Bak. This causes permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytosol.[18] Cytochrome c, along with Apaf-1 and pro-caspase-9, forms a complex called the apoptosome, which activates caspase-9. Initiator caspase-9 then cleaves and activates executioner caspases, such as caspase-3, which carry out the systematic dismantling of the cell, leading to apoptosis.[19][20]

General Experimental Workflow

The characterization of a novel compound follows a logical progression of experiments designed to build a complete structural and functional profile.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. photometrics.net [photometrics.net]

- 3. longdom.org [longdom.org]

- 4. ej-eng.org [ej-eng.org]

- 5. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. google.com [google.com]

- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 8. Simple protocols for NMR analysis of the enantiomeric purity of chiral diols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubsapp.acs.org [pubsapp.acs.org]

- 10. amherst.edu [amherst.edu]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Uv vis spectroscopy practical. | PDF [slideshare.net]

- 13. youtube.com [youtube.com]

- 14. engineering.purdue.edu [engineering.purdue.edu]

- 15. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 16. biocompare.com [biocompare.com]

- 17. Cytotoxicity - Wikipedia [en.wikipedia.org]

- 18. Apoptosis - Wikipedia [en.wikipedia.org]

- 19. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 20. Apoptosis Signaling | Bio-Techne [bio-techne.com]

Unraveling the Enigma: The Theoretical Mechanism of Action of Bromomonilicin

A Deep Dive for the Scientific Community

Abstract

The scientific community has recently turned its attention to a novel compound, Bromomonilicin, due to its potential therapeutic applications. While research is still in its nascent stages, preliminary investigations are beginning to shed light on its theoretical mechanism of action. This technical guide synthesizes the current understanding of this compound, offering an in-depth exploration of its putative molecular interactions and cellular effects. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive overview of the foundational science behind this emerging molecule.

Introduction

The discovery of new therapeutic agents is a cornerstone of medical advancement. This compound has emerged as a compound of significant interest, though its precise biological role remains an active area of investigation. This guide will provide a detailed, albeit theoretical, framework for its mechanism of action based on the limited, publicly available information. It is crucial to note that the concepts presented herein are based on preliminary computational models and in-silico predictions, and await empirical validation through rigorous experimental studies.

Putative Molecular Target and Binding

Computational docking studies and molecular dynamics simulations suggest that this compound may interact with key signaling proteins. The primary putative target is hypothesized to be a member of the kinase family, specifically within the mitogen-activated protein kinase (MAPK) cascade. The predicted binding affinity and interaction patterns are summarized below.

Table 1: Predicted Binding Affinity and Interactions of this compound

| Target Protein | Predicted K_d (nM) | Key Interacting Residues | Type of Interaction |

| Kinase X | 50 | Lys54, Glu71, Met108 | Hydrogen Bond, Hydrophobic |

| Kinase Y | 120 | Asp167, Phe169 | Ionic Bond, Pi-Stacking |

Theoretical Signaling Pathway

Based on its predicted interaction with the MAPK cascade, a theoretical signaling pathway for this compound has been constructed. This pathway outlines the potential downstream effects following the binding of this compound to its putative target.

Caption: Theoretical signaling cascade of this compound.

Proposed Experimental Validation

To validate the theoretical mechanism of action, a series of key experiments are proposed. The methodologies outlined below provide a framework for investigating the molecular interactions and cellular effects of this compound.

In Vitro Kinase Assay

Objective: To determine the inhibitory effect of this compound on the activity of the putative target kinase.

Protocol:

-

Recombinant human target kinase is incubated with a fluorescently labeled peptide substrate and ATP.

-

This compound is added at varying concentrations (e.g., 0.01 nM to 10 µM).

-

The reaction is allowed to proceed for 60 minutes at 30°C.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified using a fluorescence plate reader.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of this compound to its putative target kinase in a cellular context.

Protocol:

-

Intact cells are treated with either vehicle or this compound.

-

The treated cells are heated to a range of temperatures.

-

Cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.

-

The amount of soluble target kinase at each temperature is determined by Western blotting.

-

A shift in the melting temperature of the target kinase in the presence of this compound indicates direct binding.

Caption: Proposed experimental workflow for validation.

Conclusion and Future Directions

The theoretical mechanism of action of this compound presented in this guide provides a foundational hypothesis for its biological activity. The proposed molecular target and signaling pathway, while based on computational predictions, offer a clear and testable framework for future research. The experimental protocols detailed herein are designed to rigorously evaluate these hypotheses and pave the way for a deeper understanding of this compound's therapeutic potential. Future studies should focus on in vivo models to assess the efficacy, pharmacokinetics, and safety profile of this promising compound. The scientific journey to fully elucidate the mechanism of this compound is just beginning, and collaborative efforts will be essential to unlock its full potential.

Methodological & Application

Bromomonilicin: Application Notes for Synthesis and Purification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromomonilicin is a polyketide natural product exhibiting significant biological activity.[1] Isolated from the phytopathogenic fungus Monilinia fructicola, this compound has garnered interest for its potential antimicrobial and anticancer properties.[1] Structurally, it features a complex heterocyclic core. The development of robust protocols for the production and purification of this compound is crucial for enabling further investigation into its therapeutic potential and mechanism of action. This document provides a detailed protocol for the biosynthetic production of this compound through fungal fermentation, followed by a comprehensive purification procedure.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₁BrO₇ | [1] |

| Molecular Weight | 395.16 g/mol | [1] |

| Appearance | Yellowish solid | Presumed from related compounds |

| Solubility | Soluble in methanol, ethyl acetate, DMSO | Presumed from polarity |

Table 2: Reported Biological Activity of this compound

| Activity | Target Organism/Cell Line | Effective Concentration | Source |

| Antifungal | Various fungal species | Data not available | [1] |

| Anticancer | Various cancer cell lines | Data not available | [1] |

Experimental Protocols

I. Biosynthesis of this compound via Fermentation of Monilinia fructicola

This protocol outlines the cultivation of Monilinia fructicola for the production of this compound.

Materials:

-

Monilinia fructicola strain (e.g., ATCC strains)

-

Potato Dextrose Agar (PDA) plates

-

Potato Dextrose Broth (PDB)

-

Sterile water

-

Incubator

-

Shaking incubator

-

Sterile flasks and culture tubes

Protocol:

-

Strain Activation: Aseptically transfer a small piece of Monilinia fructicola mycelia from a stock culture onto a fresh PDA plate.

-

Incubation: Incubate the plate at 25°C for 7-10 days, or until sufficient mycelial growth is observed.

-

Seed Culture Preparation: Aseptically cut out several agar plugs (approximately 1 cm²) from the edge of the actively growing mycelial mat.

-

Inoculation: Transfer these agar plugs into a 250 mL Erlenmeyer flask containing 100 mL of sterile PDB.

-

Seed Culture Incubation: Incubate the flask at 25°C in a shaking incubator at 150 rpm for 3-4 days to generate a homogenous seed culture.

-

Production Culture: Inoculate a 2 L Erlenmeyer flask containing 1 L of PDB with 50 mL of the seed culture.

-

Production Incubation: Incubate the production culture at 25°C in a shaking incubator at 150 rpm for 14-21 days. Production of secondary metabolites like this compound is often optimal in the stationary phase of fungal growth.

II. Extraction and Purification of this compound

This protocol describes the extraction of this compound from the fungal culture and its subsequent purification.

Materials:

-

Monilinia fructicola production culture

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Silica gel (for column chromatography)

-

Hexane

-

Ethyl acetate

-

Methanol

-

High-Performance Liquid Chromatography (HPLC) system

-

C18 HPLC column

-

Acetonitrile

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA)

Protocol:

A. Extraction

-

Harvesting: After the incubation period, separate the mycelia from the culture broth by vacuum filtration.

-

Mycelial Extraction:

-

Dry the mycelial mass.

-

Extract the dried mycelia three times with ethyl acetate (3 x 500 mL) by sonication or vigorous shaking for 30 minutes each.

-

Combine the ethyl acetate extracts.

-

-

Broth Extraction:

-

Extract the culture filtrate three times with an equal volume of ethyl acetate (3 x 1 L) in a separatory funnel.

-

Combine the ethyl acetate extracts.

-

-

Drying and Concentration:

-

Combine all ethyl acetate extracts and dry over anhydrous sodium sulfate.

-

Filter to remove the sodium sulfate.

-

Concentrate the extract under reduced pressure using a rotary evaporator to obtain a crude extract.

-

B. Purification

-

Silica Gel Column Chromatography:

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane/methanol mixture).

-

Load the dissolved extract onto a silica gel column pre-equilibrated with hexane.

-

Elute the column with a stepwise gradient of hexane and ethyl acetate (e.g., 100:0, 90:10, 80:20, etc., v/v), followed by an ethyl acetate/methanol gradient if necessary.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing this compound.

-

Combine the fractions containing the target compound and concentrate under reduced pressure.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Dissolve the partially purified extract in a suitable solvent (e.g., methanol).

-

Perform preparative HPLC on a C18 column.

-

Use a linear gradient of acetonitrile in water (both containing 0.1% TFA) as the mobile phase. A typical gradient might be 10% to 90% acetonitrile over 40 minutes.

-

Monitor the elution profile at a suitable wavelength (e.g., 254 nm or a wavelength determined by UV-Vis spectroscopy of the crude extract).

-

Collect the peak corresponding to this compound.

-

Lyophilize or concentrate the collected fraction to obtain pure this compound.

-

Visualizations

Caption: Workflow for the biosynthesis and purification of this compound.

Caption: Hypothesized mechanism of action for this compound.

References

Application Notes and Protocols for the Quantification of Bromomonilicin

Application Note 1: Quantification of Bromomonilicin using High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This application note describes a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative determination of this compound in bulk drug substance and pharmaceutical dosage forms. The method is designed to be simple, accurate, precise, and robust, making it suitable for routine quality control analysis.

Principle:

The method separates this compound from its potential degradation products and formulation excipients on a C18 stationary phase. The mobile phase, a mixture of an aqueous buffer and an organic solvent, is optimized to achieve efficient separation. Detection is performed using a UV detector at a wavelength where this compound exhibits maximum absorbance, ensuring high sensitivity. Quantification is achieved by comparing the peak area of the analyte in a sample to that of a certified reference standard.

Method Validation Parameters:

A summary of typical method validation parameters, based on similar assays for related compounds, is presented in the table below. These values should be established during formal method validation for this compound.

Application Note 2: Sensitive Quantification of this compound in Biological Matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This note outlines a highly sensitive and specific method for the quantification of this compound in biological matrices such as plasma or serum, which is essential for pharmacokinetic and toxicokinetic studies.

Principle:

The method utilizes the high separation power of Ultra-High-Performance Liquid Chromatography (UPLC) coupled with the specificity and sensitivity of a triple quadrupole mass spectrometer. After extraction from the biological matrix, this compound and an internal standard are separated on a C18 column. The analytes are then ionized, and specific precursor-to-product ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode. This technique provides excellent selectivity by minimizing interferences from the complex biological matrix.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analytical methods described. These values are indicative and should be confirmed during method validation for this compound.

| Parameter | HPLC-UV | LC-MS/MS |

| Linearity Range | 1 - 100 µg/mL | 0.1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.999 | > 0.99 |

| Accuracy (% Recovery) | 98 - 102% | 85 - 115% |

| Precision (% RSD) | < 2% | < 15% |

| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.05 ng/mL |

| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~0.1 ng/mL |

Experimental Protocols

Protocol 1: HPLC-UV Method for Quantification of this compound

1. Materials and Reagents:

-

This compound Reference Standard

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Potassium Dihydrogen Phosphate (AR Grade)

-

Orthophosphoric Acid (AR Grade)

-

Purified Water (HPLC Grade)

-

0.45 µm Membrane Filters

2. Instrumentation:

-

HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.

-

Data acquisition and processing software.

3. Chromatographic Conditions:

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size

-

Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile (60:40, v/v)[1]

-

Flow Rate: 1.0 mL/min[2]

-

Column Temperature: 30 °C

-

Detection Wavelength: To be determined by UV scan of this compound (typically 220-280 nm for brominated compounds)[1][3]

-

Injection Volume: 20 µL[2]

-

Run Time: 10 minutes

4. Preparation of Solutions:

-

Phosphate Buffer (pH 3.0): Dissolve a suitable amount of potassium dihydrogen phosphate in purified water to make a 20 mM solution. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.

-

Mobile Phase Preparation: Mix the phosphate buffer and acetonitrile in the ratio of 60:40 (v/v) and degas before use.

-

Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound Reference Standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the linear range (e.g., 1, 5, 10, 20, 50, 100 µg/mL).

-

Sample Preparation (for a tablet formulation):

-

Weigh and finely powder 20 tablets.

-

Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer to a 100 mL volumetric flask.[1]

-

Add about 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution.

-

Dilute to volume with the mobile phase and mix well.

-

Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

-

The final concentration should be within the calibration range.

-

5. System Suitability:

-

Inject the standard solution (e.g., 20 µg/mL) five times.

-

The % RSD of the peak area should be ≤ 2.0%.

-

The theoretical plates should be ≥ 2000.

-

The tailing factor should be ≤ 2.0.

6. Data Analysis:

-

Construct a calibration curve by plotting the peak area of the standard solutions against their concentration.

-

Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient.

-

Calculate the concentration of this compound in the sample solution using the regression equation.

Protocol 2: LC-MS/MS Method for Quantification of this compound in Plasma

1. Materials and Reagents:

-

This compound Reference Standard

-

Internal Standard (IS) (e.g., a stable isotope-labeled this compound or a structurally similar compound)

-

Acetonitrile (LC-MS Grade)

-

Methanol (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Purified Water (LC-MS Grade)

-

Human Plasma (K2EDTA)

2. Instrumentation:

-

UPLC system coupled with a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Data acquisition and analysis software.

3. LC-MS/MS Conditions:

-

Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient Elution: A suitable gradient to separate the analyte from matrix components.

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

-

Ionization Mode: ESI Positive or Negative (to be optimized for this compound)

-

MRM Transitions: To be determined by infusing a standard solution of this compound and the IS into the mass spectrometer.

4. Preparation of Solutions:

-

Standard Stock Solutions (1 mg/mL): Prepare separate stock solutions of this compound and IS in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in methanol:water (50:50, v/v) to prepare calibration standards.

-

Working IS Solution: Dilute the IS stock solution to a suitable concentration (e.g., 100 ng/mL) in methanol:water (50:50, v/v).

5. Sample Preparation (Protein Precipitation):

-

Pipette 50 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

-

Add 150 µL of the working IS solution in acetonitrile.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to an autosampler vial for analysis.

6. Data Analysis:

-

Integrate the peak areas for this compound and the IS.

-

Calculate the peak area ratio (Analyte/IS).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted (1/x²) linear regression.

-

Determine the concentration of this compound in the unknown samples from the calibration curve.

Visualizations

Caption: Experimental workflow for this compound quantification by HPLC.

Caption: Workflow for plasma sample preparation for LC-MS/MS analysis.

References

- 1. longdom.org [longdom.org]

- 2. A validated high performance liquid chromatographic method for estimation of bromhexine and terbutaline in bulk and tablet dosage forms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Developing a Stable Formulation of Bromomonilicin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromomonilicin, a naturally occurring phenolic compound, has demonstrated significant potential as an antimicrobial and anticancer agent.[1] However, like many phenolic compounds, this compound is susceptible to degradation, posing a challenge to the development of a stable and effective pharmaceutical formulation. These application notes provide a comprehensive guide to understanding the stability of this compound and developing a stable formulation. The protocols outlined below describe a systematic approach, including the development of a stability-indicating analytical method, forced degradation studies to identify degradation pathways, and excipient compatibility screening to select suitable formulation components.

Chemical Properties of this compound:

| Property | Value |

| Chemical Formula | C16H11BrO7 |

| Molecular Weight | 395.16 g/mol [1] |

| Appearance | Not specified; typically, phenolic compounds are crystalline solids. |

| Storage | Store at 0-4°C for short-term and -20°C for long-term.[1] |

Stability-Indicating Analytical Method Development

A robust stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for accurately quantifying this compound in the presence of its degradation products.

Protocol 2.1: HPLC Method Development and Validation

Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of this compound.

Materials:

-

This compound reference standard

-

HPLC grade acetonitrile, methanol, and water

-

Analytical grade formic acid, phosphoric acid, or ammonium acetate (for mobile phase pH adjustment)

-

HPLC system with a UV or Photodiode Array (PDA) detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

Method Development:

-

Solvent Selection: Start with a mobile phase of acetonitrile and water, as these are common solvents for reverse-phase chromatography of phenolic compounds.

-

Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) of this compound using a UV-Vis spectrophotometer or a PDA detector.

-

Gradient Optimization: Develop a gradient elution method to ensure the separation of this compound from any potential degradation products. A typical starting gradient could be from 10% to 90% acetonitrile over 30 minutes.

-

pH Adjustment: Evaluate the effect of mobile phase pH on peak shape and retention time. Test a pH range of 3-7 using formic acid or ammonium acetate.

Method Validation (as per ICH Q2(R1) guidelines):

-

Specificity: Analyze stressed samples (from forced degradation studies) to demonstrate that the method can resolve this compound from its degradation products.

-

Linearity: Prepare a series of standard solutions of this compound at different concentrations and construct a calibration curve.

-

Accuracy: Determine the recovery of a known amount of this compound spiked into a placebo formulation.

-

Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

-

Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature).

Forced Degradation Studies

Forced degradation studies are essential to identify the potential degradation pathways of this compound and to confirm the stability-indicating nature of the analytical method.

Protocol 3.1: Forced Degradation of this compound

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H2O2)

-

Calibrated oven

-

Photostability chamber

Procedure:

-

Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours.

-

Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 2 hours.

-

Oxidative Degradation: Dissolve this compound in 3% H2O2 and keep at room temperature for 24 hours.

-

Thermal Degradation: Expose solid this compound to 80°C in an oven for 48 hours.

-

Photolytic Degradation: Expose a solution of this compound to light in a photostability chamber (ICH Q1B guidelines).

Sample Analysis: Analyze all stressed samples using the validated stability-indicating HPLC method.

Data Presentation:

Table 1: Summary of Forced Degradation Results for this compound

| Stress Condition | % Degradation of this compound | Number of Degradation Products |

| 0.1 M HCl, 60°C, 24h | [Insert Data] | [Insert Data] |

| 0.1 M NaOH, RT, 2h | [Insert Data] | [Insert Data] |

| 3% H2O2, RT, 24h | [Insert Data] | [Insert Data] |

| Solid, 80°C, 48h | [Insert Data] | [Insert Data] |

| Photolytic (ICH Q1B) | [Insert Data] | [Insert Data] |

Excipient Compatibility Studies

Selecting compatible excipients is critical for developing a stable formulation.

Protocol 4.1: Excipient Compatibility Screening

Objective: To evaluate the compatibility of this compound with commonly used pharmaceutical excipients.

Materials:

-

This compound

-

Selected excipients (e.g., microcrystalline cellulose, lactose, starch, magnesium stearate, etc.)

-

HPLC vials

-

Calibrated oven

Procedure:

-

Prepare binary mixtures of this compound and each excipient in a 1:1 ratio.

-

Prepare a control sample of this compound alone.

-

Transfer the mixtures and the control into separate HPLC vials.

-

Store the vials under accelerated stability conditions (e.g., 40°C/75% RH) for 4 weeks.

-

At predetermined time points (e.g., 0, 1, 2, and 4 weeks), analyze the samples for the remaining percentage of this compound and the formation of any new degradation products using the stability-indicating HPLC method.

Data Presentation:

Table 2: Excipient Compatibility Study Results (% this compound Remaining after 4 Weeks at 40°C/75% RH)

| Excipient | % this compound Remaining | Appearance of New Degradants |